molecular formula C18H22N2O3 B2996445 ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate CAS No. 1164486-11-6

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate

Cat. No. B2996445
CAS RN: 1164486-11-6
M. Wt: 314.385
InChI Key: YFIMQHNRIVWKBG-MDZDMXLPSA-N
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Description

Ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Diffractometric Study of Polymorphism

Polymorphism in pharmaceutical compounds is a critical aspect of drug formulation, affecting the drug's bioavailability and stability. A study by Vogt et al. (2013) on a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, employed spectroscopic and diffractometric techniques to characterize its polymorphic forms. These techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, offer insights into the structural nuances critical for pharmaceutical development Vogt et al., 2013.

Antimicrobial Activities of Thiazoles and Their Derivatives

The synthesis and biological evaluation of thiazoles and their derivatives represent a significant area of research due to their potential antimicrobial properties. Wardkhan et al. (2008) explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents, leading to the synthesis of products with in vitro antimicrobial activity. Such research underscores the importance of chemical synthesis in developing new antimicrobial agents Wardkhan et al., 2008.

Organic Synthesis via Phosphine-Catalyzed Annulation

Organic synthesis methodologies enable the construction of complex molecules for various applications, including materials science and drug discovery. Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation reaction, showcasing a method to synthesize tetrahydropyridines with potential applicability in synthesizing compounds similar to ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate Zhu et al., 2003.

Crystal Structure and Interaction Analysis

The crystal structure analysis of compounds provides crucial information about molecular interactions and stability. Liu et al. (2012) studied the crystal structure of Dabigatran etexilate tetrahydrate, revealing insights into the molecular arrangement and hydrogen bonding patterns. Such analyses are vital for understanding the solid-state properties of compounds like this compound Liu et al., 2012.

Catalysis in Chemical Synthesis

Catalysis plays a pivotal role in chemical synthesis, enhancing reaction efficiency and selectivity. Clegg et al. (1999) described a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, highlighting the importance of catalyst development in synthetic chemistry Clegg et al., 1999.

properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-23-18(22)14(3)20-17(21)12-11-16(19-20)10-9-15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIMQHNRIVWKBG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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